Uric Acid

Descripción

Propiedades

IUPAC Name |

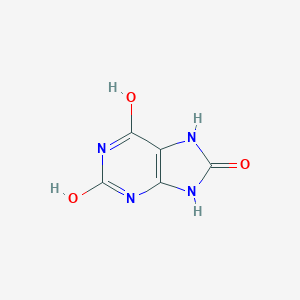

7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHOTFFKMJEONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042508 | |

| Record name | Uric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Uric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.06 mg/mL | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69-93-2 | |

| Record name | Uric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uric Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/268B43MJ25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Greater than 300 °C, > 300 °C | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Alkaline Extraction from Poultry Feces

The multi-phase process outlined in US4007186A enables large-scale uric acid production from poultry feces, a rich natural source.

Phase 1: Ammonium Urate Precipitation

-

Alkali Dissolution : Fecal matter is suspended in 2–5% triethylamine (or KOH/LiOH) under nitrogen, extracting this compound and solubilizing proteins.

-

Solid-Liquid Separation : Centrifugation or dialysis removes undissolved phosphates and residues.

-

Ammonium Salt Addition : Excess NH₄Cl precipitates ammonium urate, yielding 80–90% pure this compound after acidification.

Phase 2: High-Purity this compound (99%)

-

Secondary Alkali Dissolution : Impure this compound is dissolved in dilute NaOH (pH 10.5).

-

Controlled Acidification : Gradual HCl addition precipitates urate salts, avoiding pH <10.5 to prevent impurities.

-

Mineral Acid Conversion : Urate salts are suspended in 0.1N HClO₄ at 80°C, yielding 99% pure this compound.

Phase 3: Ultra-Pure Crystallization (99.9%)

-

Perchloric Acid Recrystallization : this compound is dissolved in 70% HClO₄ at 60°C, cooled to form perchlorate salt crystals.

-

Double Recrystallization : Crystals are redissolved in fresh HClO₄ and cooled again to enhance purity.

-

Final Precipitation : Crystals are suspended in warm water, washed with methanol, and dried, eliminating fluorescent contaminants.

Table 1: Industrial this compound Purity Levels

| Phase | Purity | Key Step |

|---|---|---|

| 1 | 80–90% | NH₄⁺ precipitation |

| 2 | 99% | pH-controlled precipitation |

| 3 | 99.9% | Double HClO₄ recrystallization |

Laboratory-Scale Chemical Synthesis

Neutralization Method for Monosodium Urate (MSU)

MSU crystals, used in gout research, are synthesized by neutralizing this compound with NaOH:

Acid/Alkali Titration Methods

Comparative studies show method-dependent crystal properties:

-

Alkali Titration : Higher yield but shorter crystals (20–40 μm).

-

Acid Titration : Lower yield but longer crystals (50–100 μm).

-

Neutralization : Balances yield and crystal length (30–70 μm).

Table 2: MSU Crystal Characteristics by Method

| Method | Yield (%) | Crystal Length (μm) | IL-1β Induction (pg/mL) |

|---|---|---|---|

| Alkali | 78 | 20–40 | 450 ± 32 |

| Neutralization | 65 | 30–70 | 380 ± 28 |

| Acid | 42 | 50–100 | 290 ± 25 |

Recrystallization and Purification Techniques

Perchloric Acid Recrystallization

Ultra-pure this compound (99.9%) requires two recrystallization cycles in HClO₄:

Ethanol-Water Solvent Systems

Gymnosperm extracts enriched in this compound use ethanol-water mixtures for purification:

Analytical and Clinical Preparation

Enzymatic Colorimetric Assays

Clinical kits (e.g., CDC BIOPRO-I) use uricase-peroxidase reactions:

Challenges and Innovations

Contaminant Management

Análisis De Reacciones Químicas

Reactions with Reactive Oxygen/Nitrogen Species

Uric acid interacts with peroxynitrite (ONOO⁻) and nitric oxide (NO), exhibiting context-dependent antioxidant or pro-oxidant effects.

2.1. Peroxynitrite Scavenging

-

Mechanism : this compound donates an electron to peroxynitrite, forming a urate radical (UA- ) and intermediates like triuret (C₃H₄N₄O₃) .

-

Key Products :

| Reaction Conditions | Major Products | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Aqueous buffer (pH 7.4) | Triuret, allantoin | 4.8 × 10² |

| Presence of methanol | Methoxyallantoin | Not quantified |

2.2. Interaction with Nitric Oxide

-

This compound reacts with NO to form 6-aminouracil , a stable byproduct, while reducing NO bioavailability .

-

Indirectly suppresses NO synthesis by enhancing arginase activity , diverting L-arginine from NO production to urea .

Alkylation of Biomolecules

This compound derivatives generated during peroxynitrite reactions can alkylate biomolecules:

-

Targets : Alcohols, thiols, and amines via substitution of labile hydrogens .

-

Biological Impact : Modifies proteins and lipids, potentially contributing to oxidative stress in diseases like preeclampsia .

Radical Propagation and Pro-Oxidant Effects

-

Aminocarbonyl Radical : Generated during this compound-peroxynitrite reactions, amplifies lipid peroxidation in LDL and liposomes .

-

NADPH Oxidase Activation : In adipocytes, this compound enhances ROS production, promoting inflammation and insulin resistance .

Antioxidant vs. Pro-Oxidant Duality

Pathological Implications

-

Gout : this compound crystallization triggers NLRP3 inflammasome activation, releasing IL-1β .

-

Cardiovascular Disease : Pro-oxidant derivatives impair endothelial function and promote hypertension .

-

Preeclampsia : Elevated urinary triuret correlates with oxidative stress .

Analytical Methods

Aplicaciones Científicas De Investigación

Metabolic Health

Role in Diabetes and Obesity

Recent research has highlighted the connection between uric acid levels and metabolic disorders such as diabetes and obesity. Elevated this compound levels have been implicated in insulin resistance, suggesting that managing these levels could be beneficial for metabolic health. A study demonstrated that lowering this compound with benzbromarone improved insulin sensitivity in patients with congestive heart failure . Additionally, fructose-induced generation of this compound may play a causal role in the development of diabetes and obesity .

Table 1: this compound Levels and Metabolic Conditions

| Condition | This compound Level (mg/dL) | Impact on Condition |

|---|---|---|

| Normal | < 6.0 | No significant impact |

| Gout | > 6.0 | Increased risk of flares |

| Diabetes | > 5.0 | Associated with insulin resistance |

| Obesity | > 5.0 | Linked to metabolic syndrome |

Cardiovascular Health

Cardiovascular Risk Factor

this compound has been recognized as an independent risk factor for cardiovascular diseases. Studies indicate that serum this compound levels above 7 mg/dL in men and 5 mg/dL in women are associated with increased all-cause mortality . Furthermore, elevated levels correlate with higher risks of hypertension and heart failure, necessitating monitoring and potential management strategies to mitigate these risks .

Immune Response Modulation

Adjuvant Properties

this compound plays a crucial role in modulating immune responses. It has been shown to act as a danger signal that can enhance antibody responses when used as an adjuvant in vaccines, particularly those containing aluminum hydroxide . This property is particularly relevant in allergy treatments and vaccine development, where this compound's ability to stimulate type 2 immune responses can be harnessed.

Therapeutic Uses

Uricase Enzymes

The therapeutic applications of this compound have expanded with the development of recombinant uricase enzymes like rasburicase and pegloticase, which are used to treat conditions such as advanced gout and prevent complications from tumor lysis syndrome during chemotherapy . These treatments help lower serum this compound levels effectively, alleviating symptoms associated with hyperuricemia.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, particularly following ischemic strokes. Animal studies indicate that exogenous this compound administration can reduce infarct volume and improve neurological outcomes post-stroke due to its antioxidant properties . However, further clinical studies are necessary to confirm these findings in humans.

Case Studies and Research Findings

Several case studies have illustrated the diverse applications of this compound:

- Case Study on Gout Management : A retrospective cohort study revealed that patients achieving serum this compound levels ≤ 6.0 mg/dL experienced fewer gout flares compared to those with higher levels .

- Neuroprotection Research : Clinical trials investigating the effects of this compound on stroke recovery have shown promising results, indicating potential benefits for patients experiencing acute ischemic events .

Mecanismo De Acción

El ácido úrico es el producto final del metabolismo de la purina en los humanos, formado a través de la enzima xantina oxidasa, que oxida las oxipurinas . Actúa como un fuerte agente reductor y antioxidante, protegiendo las células del daño oxidativo al donar electrones . Las propiedades antioxidantes del ácido úrico son particularmente significativas en el contexto de la neuroprotección, donde se ha demostrado que reducen el volumen del infarto y mejoran la función neurológica en modelos animales de accidente cerebrovascular .

Compuestos Similares:

Urea: Un producto de desecho nitrogenado formado en el hígado y excretado en la orina.

Amoníaco: Un producto de desecho nitrogenado tóxico que se convierte en urea o ácido úrico en diferentes organismos.

Guanina: Un derivado de purina similar al ácido úrico, que se encuentra en los ácidos nucleicos.

Singularidad del Ácido Úrico: El ácido úrico es único en su función tanto como producto de desecho como antioxidante. Su capacidad para actuar como agente reductor y proteger contra el estrés oxidativo lo diferencia de otros productos de desecho nitrogenados como la urea y el amoníaco . Además, la participación del ácido úrico en afecciones médicas como la gota y su uso en diversas aplicaciones científicas resaltan sus propiedades y significado distintos .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally or Functionally Related Compounds

Antioxidant Activity: Uric Acid vs. Gallic Acid, Ascorbic Acid, and Trolox

This compound’s antioxidant capacity is context-dependent. In standardized assays like the Trolox Equivalent Antioxidant Capacity (TEAC) and Ferric Reducing Antioxidant Power (FRAP), this compound exhibits significantly weaker activity compared to gallic acid (a polyphenol) and ascorbic acid (vitamin C). For example:

Gallic acid, a potent natural antioxidant, outperforms this compound in scavenging free radicals due to its multiple hydroxyl groups, which enhance redox reactivity.

Electrochemical Sensor Interference: this compound vs. Ascorbic Acid and Dopamine

This compound often coexists with ascorbic acid (AA) and dopamine (DA) in biological fluids, complicating their selective detection. Recent electrochemical sensors, such as CeO₂/siloxene and TiO₂/PDA nanorod arrays, demonstrate robust discrimination:

Urinary Calculi Composition: this compound vs. Calcium Oxalate and Struvite

This compound stones account for 5–10% of renal calculi, contrasting with calcium oxalate (50–60%) and struvite (10–15%). Key differences include:

This compound stones are more common in males and associated with metabolic syndrome, whereas struvite stones predominate in females due to urinary tract infections (UTIs) .

Analytical Methods: Phosphotungstic Acid (PTA) vs. Uricase

Clinical this compound measurement relies on two methods:

Actividad Biológica

Uric acid (UA) is a product of purine metabolism and has garnered significant attention due to its dual role as both an antioxidant and a pro-oxidant. This article explores the biological activities of this compound, its physiological implications, and its associations with various health conditions, supported by data tables and recent research findings.

Overview of this compound

This compound is formed from the breakdown of purines, which are found in many foods and are also produced by the body. The normal range for serum this compound levels is typically between 3.5 to 7.2 mg/dL in men and 2.6 to 6.0 mg/dL in women. Elevated levels can lead to hyperuricemia, which is associated with gout, cardiovascular diseases, and metabolic syndrome.

Antioxidant Properties

This compound is considered a powerful antioxidant that helps protect cells from oxidative stress. It scavenges free radicals and maintains the activity of superoxide dismutase, an important antioxidant enzyme. A study indicated that this compound's antioxidant properties may play a role in neuroprotection by preventing oxidative damage to neurons .

Key Findings:

- This compound can chelate transition metals, reducing oxidative damage.

- In vitro studies have shown that UA can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress .

Pro-Oxidant Effects

Despite its antioxidant properties, this compound can also exhibit pro-oxidant effects under certain conditions. Increased levels of UA can lead to elevated ROS production, contributing to oxidative stress rather than alleviating it. This dual role complicates the understanding of UA's physiological functions .

Case Study:

A study involving health examination subjects found a significant association between serum this compound levels and increased oxidative stress markers, particularly in females . This suggests that while UA may have protective roles, high concentrations can exacerbate oxidative damage.

Metabolic Syndrome

Recent meta-analyses have established a strong correlation between elevated this compound levels and metabolic syndrome (MetS). The analysis indicated that individuals with MetS had higher mean UA levels compared to controls, suggesting that UA may serve as a biomarker for this condition .

| Condition | Mean this compound Level (mg/dL) | Statistical Significance |

|---|---|---|

| Metabolic Syndrome | 6.5 | p < 0.001 |

| Control Group | 5.9 |

Gout and Inflammation

This compound crystallizes in joints when levels exceed solubility limits, leading to gout attacks characterized by intense pain and inflammation. A systematic review highlighted that dietary interventions, such as cherry consumption, can lower serum UA levels and reduce gout flare frequency .

Research Findings:

- A clinical trial showed that participants consuming cherry juice experienced fewer gout flares compared to those receiving placebo .

- The study emphasized the importance of managing dietary intake to maintain healthy UA levels.

This compound and Pregnancy

Recent research has explored the association between maternal this compound levels and the risk of pre-eclampsia. A case-control study involving over 3,000 women found that higher UA levels were significantly associated with increased risk for pre-eclampsia, independent of other confounding factors .

| Group | This compound Level (mg/dL) | Pre-Eclampsia Incidence (%) |

|---|---|---|

| Cases | 7.1 | 25 |

| Controls | 5.8 | 10 |

Q & A

Q. What are the key methodological considerations when designing observational studies to investigate uric acid's role in chronic diseases?

Observational studies require careful distinction between cross-sectional and longitudinal designs. Cross-sectional studies are limited to hypothesis generation due to their inability to establish temporal relationships (e.g., determining whether hyperuricemia precedes renal dysfunction or vice versa). Longitudinal studies, however, allow for tracking this compound levels and disease progression over time. Adjustments for confounders (e.g., hypertension, diabetes) and stratification by sex are critical, as this compound's effects often differ between males and females .

Q. How can researchers standardize this compound measurement across diverse cohorts to ensure data comparability?

this compound quantification should use enzymatic methods (e.g., uricase) to minimize variability. Pre-analytical factors (e.g., fasting status, time of blood collection) must be controlled. For electrochemical detection, molecularly imprinted polymer (MIP)-based sensors offer high specificity but require validation against gold-standard techniques .

Q. What statistical approaches are recommended for analyzing this compound's association with metabolic outcomes in cohort studies?

Multivariate regression models adjusting for covariates (e.g., age, BMI, renal function) are standard. Sensitivity analyses should test for nonlinear relationships, as this compound's effects may follow a U-shaped curve. Weighted mean difference (WMD) and pooled risk ratios (RRs) are useful in meta-analyses to synthesize heterogeneous findings .

Advanced Research Questions

Q. How can discrepancies between animal models and human studies on this compound's role in renal disease be reconciled?

Animal models demonstrate this compound-induced renal arteriolopathy and fibrosis via oxidative stress and vascular smooth muscle proliferation. However, human studies often fail to replicate these findings due to differences in this compound handling (e.g., rodents lack uricase). Researchers should prioritize translational studies using hyperuricemic models with uricase inhibitors and validate findings in longitudinal human cohorts .

Q. What strategies optimize the selectivity and sensitivity of molecularly imprinted polymers (MIPs) for this compound detection in complex biological matrices?

Polymer selection (e.g., polypyrrole vs. polyaniline) and electrode modification (e.g., carbon nanotubes) enhance signal transduction. Pre-treatment steps (e.g., solid-phase extraction) reduce interference from ascorbic acid and xanthine. Analytical validation should include limits of detection (LOD < 0.1 μM) and selectivity testing against structurally similar metabolites .

Q. How should conflicting meta-analysis results on this compound's cardiovascular risk be interpreted?

Contradictions arise from heterogeneity in study populations (e.g., inclusion of participants with pre-existing renal disease) and variable adjustment for confounders. Sensitivity analyses stratified by study quality (e.g., Newcastle-Ottawa Scale scores) and subgroup analyses (e.g., sex-specific effects) clarify robustness. Mendelian randomization studies can further address causality .

Q. What experimental designs are suitable for investigating this compound's dual role as an antioxidant and pro-oxidant?

In vitro models (e.g., endothelial cell cultures) can isolate this compound's dose-dependent effects. At physiological levels (<6 mg/dL), it scavenges free radicals; at higher concentrations, it promotes NADPH oxidase activity. In vivo studies should measure oxidative markers (e.g., malondialdehyde) and antioxidant enzymes (e.g., superoxide dismutase) in tandem with this compound levels .

Q. How can traditional medicine interventions (e.g., Chinese herbal compounds) be rigorously evaluated for this compound-lowering effects?

Randomized controlled trials (RCTs) must standardize herbal formulations and control for dietary purine intake. Mechanistic studies should assess inhibition of xanthine oxidase (e.g., allopurinol-like activity) and urate transporter modulation (e.g., URAT1). Multi-omics approaches (metabolomics, proteomics) identify bioactive compounds and pathways .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.